molecular formula C7H9N3O B12976608 5-(1H-Imidazol-2-yl)pyrrolidin-2-one

5-(1H-Imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B12976608
M. Wt: 151.17 g/mol
InChI Key: CLKWVCKYPVDPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-Imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both an imidazole and a pyrrolidinone ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrrolidinone ring is a five-membered lactam

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of an imidazole derivative with a suitable pyrrolidinone precursor under acidic or basic conditions. For instance, the reaction of 2-imidazolecarboxaldehyde with 2-pyrrolidinone in the presence of a catalyst can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidized derivatives: of the imidazole ring.

    Reduced forms: of the pyrrolidinone ring.

    Substituted imidazole derivatives: with various functional groups.

Scientific Research Applications

5-(1H-Imidazol-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-(1H-Imidazol-2-yl)benzimidazole
  • 2-(1H-Imidazol-2-yl)thiazole

Uniqueness: 5-(1H-Imidazol-2-yl)pyrrolidin-2-one is unique due to the combination of the imidazole and pyrrolidinone rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(1H-imidazol-2-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-6-2-1-5(10-6)7-8-3-4-9-7/h3-5H,1-2H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKWVCKYPVDPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.